2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
The compound “2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” belongs to the class of ligands that have been studied for various purposes . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention given their importance . They can be synthesized via aromatic nucleophilic substitution . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al .Molecular Structure Analysis
The compound crystallizes in a monoclinic P 2 1 / n space group . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . 1 H-NMR spectrum of compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : New heterocycles, including pyrazole, pyridine, and triazolopyrimidines, have been synthesized using precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds were tested for their insecticidal activities against Spodoptera littoralis, showcasing the potential of such molecules in agricultural applications (Fadda et al., 2017).
Antimicrobial Activity : Novel 1,2,4-triazoles and triazolothiadiazines were synthesized and showed significant antimicrobial activities. This demonstrates the chemical versatility and potential of such compounds in developing new antimicrobial agents (Abbady, 2014).
Antiasthma Agents : Triazolopyrimidines were identified as mediator release inhibitors and showed promise as potential antiasthma agents. The synthesis process involved reacting arylamidines with various compounds to yield triazolopyrimidines, emphasizing the therapeutic potential of these heterocycles (Medwid et al., 1990).
Anticancer Activity : A study synthesized 3-heteroarylindoles with potential anticancer activity. The research highlighted the importance of exploring the therapeutic applications of such compounds in oncology (Abdelhamid et al., 2016).
Synthesis Methods : Research on synthesizing and evaluating novel heterocyclic compounds for their biological activities, including anti-HAV and antimicrobial effects, underlines the importance of these molecules in drug discovery and development processes (Shamroukh & Ali, 2008).
Mechanism of Action
Target of Action
The compound 2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is suggested that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors . This interaction could lead to changes in the function of these targets, resulting in the observed pharmacological effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These studies could provide insights into the likely ADME properties of this compound.
Safety and Hazards
Broad off-target screens identified similar compounds as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-2-4-10(5-3-9)14-17-16-12-6-7-13(18-19(12)14)21-8-11(15)20/h2-7H,8H2,1H3,(H2,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYRNUIJVYHRLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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